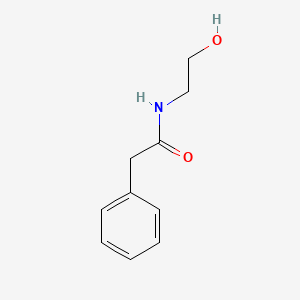

N-(2-hydroxyethyl)-2-phenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVPXZQZKQWBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211752 | |

| Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-99-4 | |

| Record name | N-(2-Hydroxyethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6269-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6269-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7QJB7SJ3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant processes to facilitate a deeper understanding of this compound.

This compound is a chemical compound belonging to the class of acetamides.[1] Its structure features a phenylacetamide moiety linked to a hydroxyethyl (B10761427) group. This combination of a hydrophobic phenyl ring and a hydrophilic hydroxyl group gives it distinct physicochemical properties.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These data are critical for its handling, formulation, and application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | N-(2-Hydroxyethyl)phenylacetamide, 2-phenylacetamidoethanol, N-(β-Hydroxyethyl)phenylacetamide | [2][3] |

| CAS Number | 6269-99-4 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 475-477 K at 0.001 bar (Reduced Pressure) | [2] |

| Appearance | White to off-white solid (Typical for similar amides) | [4] |

Structural Information

| Identifier | Value | Source |

| InChI | InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | [2] |

| InChIKey | QNVPXZQZKQWBJW-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)CC(=O)NCCO | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its practical application.

Synthesis Protocol: Acylation of 2-Aminoethanol

The synthesis of this compound can be achieved via the acylation of 2-aminoethanol with phenylacetic acid or its derivatives, such as phenylacetyl chloride. This is a standard method for forming amide bonds.[6][7]

Objective: To synthesize this compound.

Materials:

-

2-Aminoethanol

-

Phenylacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Base (e.g., Triethylamine (B128534) or Pyridine)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 equivalent) and a base like triethylamine (1.1 equivalents) in an anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to manage the exothermic nature of the reaction.[6]

-

Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: Reverse-Phase HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis and separation of this compound.[8]

Objective: To analyze the purity of a sample of this compound.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Newcrom R1 HPLC column (or equivalent C18 column)

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

-

Mobile Phase B: Acetonitrile (MeCN)

-

Sample dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

-

System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase composition.

-

Sample Injection: Inject a known volume of the dissolved sample onto the column.

-

Elution: Run a gradient or isocratic elution method. A typical starting point could be a linear gradient from 10% to 90% MeCN over 15-20 minutes.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Data Analysis: Integrate the peak corresponding to this compound to determine its purity and retention time. This method is scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[8]

Caption: Experimental workflow for the HPLC analysis of this compound.

Biological Activity and Context

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of N-phenylacetamide derivatives has shown significant pharmacological potential.[7]

Potential Pharmacological Roles

Research into structurally related compounds suggests that N-phenylacetamide derivatives could be valuable in drug discovery.[7][9] Areas of interest include:

-

Anti-inflammatory and Analgesic Effects: Some N-phenylacetamide derivatives have been investigated for their ability to modulate inflammatory pathways.[6][7]

-

Antimicrobial Activity: Derivatives have been synthesized and tested for their efficacy against various bacterial and tubercular strains.[9][10]

-

Anticancer Properties: Certain substituted N-phenylacetamides have demonstrated cytotoxic effects against cancer cell lines.[9][11]

Potential Mechanism of Action: COX Inhibition

A plausible mechanism for the potential anti-inflammatory effects of N-phenylacetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Inhibition of these enzymes would reduce prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms.

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

References

- 1. N-(1-phenylethyl)acetamide | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 6269-99-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 5. This compound | C10H13NO2 | CID 80449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]

- 11. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(2-hydroxyethyl)-2-phenylacetamide (CAS 6269-99-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the phenylacetamide family. While specific research into the biological activities of this particular molecule is limited in publicly available literature, its structural motifs—a phenylacetamide core and a primary alcohol—are present in various compounds of neuropharmacological and biological interest. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, proposed synthesis and purification methods, and analytical characterization techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 6269-99-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 59-61 °C | |

| Boiling Point | 475-477 K at 0.001 bar | [2] |

| LogP | 0.366 | [1] |

| Synonyms | Benzeneacetamide, N-(2-hydroxyethyl)- | [1] |

Synthesis and Purification

Proposed Synthesis Experimental Protocol: Amide Coupling

This proposed method utilizes a common coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between phenylacetic acid and ethanolamine.

Materials:

-

Phenylacetic acid

-

2-Aminoethanol (Ethanolamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add 2-aminoethanol (1.1 equivalents) to the solution.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography.

3.2.1. Recrystallization Protocol

-

Solvent Selection: A suitable solvent system would likely be a mixture where the compound is soluble when hot and insoluble when cold, such as ethyl acetate (B1210297)/hexanes or ethanol/water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3]

-

3.2.2. Column Chromatography Protocol

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for compounds of similar polarity. The exact ratio should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel ("dry loading").

-

Carefully add the dried sample-silica mixture to the top of the packed column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified compound.[4]

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[1]

Experimental Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water.[1] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[1] A typical starting gradient could be 30% acetonitrile in water, ramping up to 70% over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected chemical shifts would include signals for the aromatic protons of the phenyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (~3.6 ppm), and signals for the N-hydroxyethyl group: two triplets for the methylene groups (~3.4 and ~3.7 ppm), a broad singlet for the amide proton (~6.0-8.0 ppm), and a triplet for the hydroxyl proton (variable).

-

¹³C NMR: Expected signals would include those for the aromatic carbons (127-135 ppm), the benzylic carbon (~44 ppm), the carbonyl carbon (~172 ppm), and the two carbons of the N-hydroxyethyl group (~43 and ~62 ppm).

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the hydroxyl group).

-

N-H stretch: A band around 3300 cm⁻¹ (from the amide).

-

C-H stretch (aromatic): Bands just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

C=O stretch (amide I): A strong band around 1640-1680 cm⁻¹.

-

N-H bend (amide II): A band around 1550 cm⁻¹.

-

C-N stretch: A band around 1400 cm⁻¹.

-

C-O stretch: A band around 1050-1150 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve cleavage of the amide bond and rearrangements. Common fragments could include the tropylium (B1234903) ion (m/z = 91) from the benzyl (B1604629) group and fragments resulting from the loss of water or parts of the hydroxyethyl (B10761427) chain.

Biological Activity and Mechanism of Action

There is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While some derivatives of phenylacetamide have been investigated for various pharmacological activities, including as anticonvulsants and antidepressants, it is not possible to extrapolate these findings to the title compound without direct experimental evidence.[5]

Safety and Handling

Safety data sheets for similar compounds indicate that this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound for which basic physicochemical data is available, but for which detailed biological and synthetic information is lacking in the current scientific literature. This guide provides a summary of the known properties and proposes logical and standard experimental protocols for its synthesis, purification, and analysis based on the principles of organic chemistry and analytical science. Further research is required to elucidate any potential biological activity and to develop optimized and validated experimental procedures.

References

An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide from Benzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for N-(2-hydroxyethyl)-2-phenylacetamide, a valuable intermediate in pharmaceutical and organic synthesis. The core of this process involves a two-step conversion starting from the readily available precursor, benzyl (B1604629) cyanide. This document details the experimental protocols, presents quantitative data for each key transformation, and visualizes the synthetic workflow for enhanced clarity.

Executive Summary

The synthesis of this compound from benzyl cyanide is most effectively achieved through a two-stage process:

-

Hydrolysis of Benzyl Cyanide: The nitrile group of benzyl cyanide is hydrolyzed to a carboxylic acid, yielding phenylacetic acid. This transformation can be accomplished under either acidic or alkaline conditions, with acid-catalyzed hydrolysis being a common and high-yielding method.

-

Amidation of Phenylacetic Acid: The resulting phenylacetic acid is then coupled with ethanolamine (B43304) to form the target amide, this compound. This amide bond formation can be achieved through several methods, including direct thermal condensation, catalytic amidation, or the use of coupling agents.

This guide will focus on the most established and well-documented procedures for each of these steps, providing detailed experimental protocols and relevant quantitative data to enable successful replication and optimization in a laboratory setting.

Synthesis Pathway Overview

The overall synthetic transformation from benzyl cyanide to this compound is depicted below.

Step 1: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

The initial step in the synthesis is the conversion of benzyl cyanide to phenylacetic acid. Acid-catalyzed hydrolysis is a robust and high-yielding method for this transformation.[1][2][3][4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Materials:

-

Benzyl cyanide

-

Concentrated sulfuric acid

-

Water

-

5-L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Claisen distilling flask

Procedure:

-

In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.

-

Heat the mixture to reflux with continuous stirring for a duration of three hours.

-

After the reflux period, allow the mixture to cool slightly before pouring it into 2 L of cold water. It is crucial to stir the mixture during this addition to prevent the formation of a solid mass of phenylacetic acid.

-

Filter the precipitated crude phenylacetic acid.

-

Wash the crude product by melting it under hot water and decanting the water. Repeat this washing process several times. The hot water washings can be cooled to recover a small additional amount of phenylacetic acid.

-

After the final hot water wash, pour off the water while the phenylacetic acid is still in its molten state.

-

Transfer the molten acid to a 2-L Claisen distilling flask and perform distillation under reduced pressure.

-

Collect the fraction boiling at 176–189°C/50 mm Hg. This fraction will solidify upon standing and represents the pure phenylacetic acid.

Quantitative Data for Hydrolysis

| Parameter | Value | Reference |

| Yield | 77.5 - 80% | [3] |

| Melting Point | 76–76.5°C | [3] |

| Reactant Ratio | 6 moles Benzyl Cyanide | [3] |

| Reaction Time | 3 hours | [3] |

| Reaction Temp. | Reflux | [3] |

Step 2: Amidation of Phenylacetic Acid with Ethanolamine

The second step involves the formation of an amide bond between phenylacetic acid and ethanolamine. Several methods are viable for this transformation, including direct catalytic amidation and the use of coupling agents.

Experimental Protocol: Direct Catalytic Amidation (Adapted)

Materials:

-

Phenylacetic acid

-

Ethanolamine

-

Nickel(II) chloride (NiCl₂)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Sealed reaction vessel

Procedure:

-

To a solution of phenylacetic acid (2.0 mmol) in toluene (20 mL) in a sealable reaction vessel, add NiCl₂ (10 mol%).

-

Stir the mixture at 80°C for 10 minutes.

-

Add ethanolamine (2.4 mmol) to the reaction mixture.

-

Seal the vessel and stir the mixture for 20 hours at 110°C.

-

After the reaction period, cool the mixture to room temperature and filter to recover the catalyst. Wash the collected solid with ethyl acetate.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Alternative Experimental Protocol: Amidation using Coupling Agents (Adapted)

This protocol is based on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents, a common and effective method for amide bond formation.

Materials:

-

Phenylacetic acid

-

Ethanolamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction flask, dissolve phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in DMF.

-

Add triethylamine (1.1 eq) to the mixture and stir at room temperature.

-

Add EDC·HCl (1.2 eq) to the reaction mixture and continue stirring for 30 minutes.

-

Add ethanolamine (1.0 eq) to the mixture and stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data for Amidation (Based on Analogous Reactions)

The following table summarizes typical reaction conditions and yields for direct amidation and coupling agent-mediated amidation of phenylacetic acid with primary amines, which can serve as a benchmark for the synthesis with ethanolamine.

| Parameter | Direct Catalytic Amidation (with Benzylamine) | Coupling Agent Amidation (General) |

| Catalyst/Reagent | NiCl₂ | EDC/HOBt |

| Solvent | Toluene | DMF or Dichloromethane |

| Temperature | 110°C | Room Temperature |

| Reaction Time | 20 hours | 12-24 hours |

| Yield | up to 99% | Typically >80% |

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Conclusion

The synthesis of this compound from benzyl cyanide is a well-established process that can be performed with high efficiency. The two-step pathway involving the hydrolysis of benzyl cyanide to phenylacetic acid, followed by amidation with ethanolamine, offers a reliable and scalable route to the target molecule. The experimental protocols and quantitative data provided in this guide, based on established literature, serve as a strong foundation for researchers and professionals in the field of drug development and organic synthesis. Further optimization of the amidation step, particularly in the context of catalyst selection and reaction conditions for ethanolamine, may lead to even more efficient and sustainable synthetic procedures.

References

- 1. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 2. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]

- 3. N-(2-hydroxyethyl)acetoacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound N-(2-hydroxyethyl)-2-phenylacetamide. The information presented herein is essential for the verification of its chemical structure and purity, which are critical aspects of drug development and scientific research. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 6.50 | Broad Singlet | 1H | Amide proton (NH) |

| ~ 3.65 | Triplet | 2H | Methylene protons (-CH₂-OH) |

| ~ 3.50 | Singlet | 2H | Methylene protons (C₆H₅-CH₂-) |

| ~ 3.40 | Quartet | 2H | Methylene protons (-NH-CH₂-) |

| ~ 2.50 | Singlet | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172 | Carbonyl carbon (C=O) |

| ~ 135 | Aromatic ipso-carbon |

| ~ 129 | Aromatic ortho/meta-carbons |

| ~ 127 | Aromatic para-carbon |

| ~ 62 | Methylene carbon (-CH₂-OH) |

| ~ 43 | Methylene carbon (C₆H₅-CH₂) |

| ~ 42 | Methylene carbon (-NH-CH₂) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~ 3280 | Strong | N-H stretch (amide) |

| ~ 3060, 3030 | Medium | Aromatic C-H stretch |

| ~ 2940, 2880 | Medium | Aliphatic C-H stretch |

| ~ 1640 | Strong | C=O stretch (Amide I) |

| ~ 1550 | Strong | N-H bend (Amide II) |

| ~ 1495, 1450 | Medium | Aromatic C=C stretch |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

| ~ 730, 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 179.09 | Molecular ion [M]⁺ |

| 148.08 | [M - CH₂OH]⁺ |

| 135.07 | [M - C₂H₄O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the spectra using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts, multiplicities, and coupling constants.

-

Identify the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign these bands to the specific functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

-

For EI-MS, a small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition:

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion intensity versus m/z.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-hydroxyethyl)-2-phenylacetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for determining its solubility. This includes predicted solubility based on structural analogs, a comprehensive table for recording experimental data, and detailed experimental protocols for accurate measurement.

Introduction to this compound

This compound, with the CAS Number 6269-99-4, is an organic compound of interest in various chemical and pharmaceutical research areas.[1][2][3] Its molecular structure, containing both a phenylacetamide group and a primary alcohol, suggests a nuanced solubility profile, with the potential for both polar and non-polar interactions. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydroxyl (-OH) and amide (-CONH-) groups suggests an affinity for polar solvents through hydrogen bonding. Conversely, the non-polar phenyl ring (-C6H5) indicates that it will also have some solubility in less polar organic solvents.

For comparison, a related compound, N-phenylacetamide, is described as very soluble in ethanol (B145695) and acetone.[4] Another analog, 2-phenylacetamide, shows good solubility in solvents like methanol, ethanol, and acetone.[5] Given the addition of a hydroxyl group, it is anticipated that this compound will exhibit enhanced solubility in polar protic solvents compared to these analogs.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. To facilitate research and development, the following table is provided to be populated with experimentally determined values.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | |||||

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Isopropanol | C₃H₈O | 3.9 | |||

| Ketones | |||||

| Acetone | C₃H₆O | 5.1 | |||

| Esters | |||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Chlorinated Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Chloroform | CHCl₃ | 4.1 | |||

| Ethers | |||||

| Diethyl Ether | C₄H₁₀O | 2.8 | |||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | |||

| Aprotic Polar Solvents | |||||

| Acetonitrile | C₂H₃N | 5.8 | |||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||

| Non-Polar Solvents | |||||

| Toluene | C₇H₈ | 2.4 | |||

| Hexane | C₆H₁₄ | 0.1 |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following established experimental methodologies are recommended.

This is a classic and reliable method for determining thermodynamic solubility.

-

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the solvent.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact mass of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not degrade the solute).

-

Once the solvent is fully evaporated, weigh the evaporating dish or vial containing the solid residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in g/100 mL or other desired units.

-

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds with good UV absorbance.[6][7][8][9]

-

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte and solvent

-

Saturated solution prepared as described in the isothermal shake-flask method

-

Mobile phase

-

Volumetric flasks and pipettes for standard preparation

-

-

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or a suitable diluent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Withdraw a sample of the saturated solution as described in the shake-flask method (steps 1-7).

-

Dilute the saturated solution with a known factor to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by multiplying by the dilution factor.

-

For compounds with a strong chromophore, UV-Vis spectrophotometry offers a rapid method for concentration determination.[10][11][12][13]

-

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Saturated solution prepared as described in the isothermal shake-flask method

-

Volumetric flasks and pipettes for standard preparation

-

-

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax and create a calibration curve (Beer-Lambert plot) of absorbance versus concentration.

-

Sample Analysis: Withdraw and filter a sample of the saturated solution as described previously.

-

Dilute the saturated solution with a known factor to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to find the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for HPLC/UV-Vis Solubility Determination.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C10H13NO2 | CID 80449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6269-99-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-Phenylacetamide [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaguru.co [pharmaguru.co]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scirp.org [scirp.org]

- 11. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

Potential Biological Activity of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of N-(2-hydroxyethyl)-2-phenylacetamide is limited in publicly available literature. This guide synthesizes information from structurally related compounds to provide insights into its potential therapeutic applications. The presented data and protocols are for informational purposes and should be adapted and validated for this compound.

Introduction

This compound is a chemical entity belonging to the phenylacetamide class of compounds. While this specific molecule has not been extensively studied, its structural motifs are present in various biologically active molecules. The phenylacetamide core and the N-hydroxyethyl substitution are known to contribute to a range of pharmacological effects. This technical guide explores the potential anticonvulsant, anti-inflammatory, and antimicrobial activities of this compound based on data from analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| CAS Number | 6269-99-4 | [2] |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C(C=C1)CC(=O)NCCO | [1] |

| InChI Key | QNVPXZQZKQWBJW-UHFFFAOYSA-N | [1][2] |

Potential Biological Activities and Quantitative Data

Based on the biological activities of structurally similar compounds, this compound may possess anticonvulsant, anti-inflammatory, and antimicrobial properties. The following tables summarize the quantitative data for these related molecules.

Anticonvulsant Activity

The N-(2-hydroxyethyl)amide scaffold is a key feature in several compounds with demonstrated anticonvulsant effects.

| Compound | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| N-(2-hydroxyethyl) cinnamamide (B152044) | Maximal Electroshock (MES) Test (mice) | 17.7 | 154.9 | 8.8 | [3][4][5] |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | MES Test (mice) | 17.0 | 211.1 | 12.4 | [3] |

| N-(2-hydroxyethyl)decanamide | MES Test (mice) | 22.0 | 599.8 | 27.5 | [6] |

| N-(2-hydroxyethyl)palmitamide | MES Test (mice) | 23.3 | >1000 | >42.9 | [6] |

| N-(2-hydroxyethyl)stearamide | MES Test (mice) | 20.5 | >1000 | >48.8 | [6] |

Anti-inflammatory Activity

The phenylacetamide core is present in molecules exhibiting anti-inflammatory properties.

| Compound | Test Model | Dosage | Key Findings | Reference |

| N-(2-hydroxy phenyl) acetamide (B32628) | Adjuvant-Induced Arthritis (AIA) in rats | 5 mg/kg and 10 mg/kg | Significant reduction in paw edema; Reduced serum levels of IL-1β and TNF-α.[7][8] | [7][8][9][10] |

| N-(2-hydroxyphenyl)acetamide | Collagen-Induced Arthritis (CIA) in rats | - | Suppression of RANK/RANKL signaling pathway.[11] | [11] |

Antimicrobial Activity

Various derivatives of phenylacetamide have shown potential as antimicrobial agents.

| Compound Class | Organism(s) | MIC (µg/mL) | Reference |

| Phenylacetamide derivatives | Escherichia coli | 0.64 - 5.65 | [12] |

| Phenylacetamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.64 - 5.65 | [12] |

Potential Mechanisms of Action and Signaling Pathways

The potential biological activities of this compound may be mediated through various signaling pathways, as suggested by studies on related compounds.

Anti-inflammatory Signaling

N-(2-hydroxyphenyl)acetamide, a structural analog, has been shown to modulate inflammatory pathways. A potential mechanism for this compound could involve the inhibition of pro-inflammatory cytokine production and interference with the RANK/RANKL signaling pathway, which is crucial in inflammatory processes and bone metabolism.

Proposed anti-inflammatory mechanism of action.

Another potential pathway, based on studies of 2-phenylacetamide, involves the MAPK signaling cascade, which is implicated in cellular responses to a variety of stimuli and is involved in inflammation and fibrosis.

Potential modulation of the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound, based on methodologies used for similar compounds.

General Synthesis of this compound

A common method for the synthesis of N-substituted acetamides is the acylation of the corresponding amine with an acylating agent.

General workflow for the synthesis of this compound.

Protocol:

-

Dissolve ethanolamine and a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) and cool the mixture to 0°C.

-

Add phenylacetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Anticonvulsant Activity Screening (Maximal Electroshock Test)

This protocol is adapted from studies on N-(2-hydroxyethyl) cinnamamide derivatives[3].

Animals: Male Kunming mice (18-22 g). Procedure:

-

Administer the test compound (dissolved in a suitable vehicle) intraperitoneally (i.p.).

-

After a set period (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s duration, 60 Hz) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension seizure.

-

The absence of this seizure is considered as the endpoint for protection.

-

Determine the median effective dose (ED₅₀) using a probit analysis of the dose-response data.

-

Evaluate neurotoxicity using the rotarod test to determine the median toxic dose (TD₅₀).

-

Calculate the Protective Index (PI) as TD₅₀ / ED₅₀.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(2-Hydroxyphenyl)acetamide: a Novel Suppressor of RANK/RANKL Pathway in Collagen-Induced Arthritis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound belonging to the class of phenylacetamides. While the broader family of N-phenylacetamide derivatives has been the subject of considerable research in medicinal chemistry, leading to the development of compounds with diverse biological activities, this compound itself remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of its known chemical and physical properties, a plausible synthesis protocol based on established chemical reactions, and a summary of the biological activities observed in structurally related compounds. The guide aims to serve as a foundational resource for researchers interested in exploring the potential applications of this compound and to highlight areas where further investigation is warranted.

Introduction and Historical Context

This compound, with the CAS Registry Number 6269-99-4, is understood to have emerged during the mid-20th century, a period marked by significant advancements in synthetic organic chemistry that facilitated the creation of novel functionalized amides. Although a definitive publication detailing its initial synthesis and characterization has not been identified in a comprehensive literature review, its commercial availability is documented in chemical catalogs dating back to at least 1986.[1] The core structure combines a phenylacetamide moiety with a hydroxyethyl (B10761427) group, presenting functionalities that are of interest in medicinal chemistry for potential pharmacophore development and modification.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 6269-99-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Melting Point | 59-61 °C |

| Boiling Point | 475-477 K at 0.001 bar (Reduced Pressure)[1] |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 4 |

Synthesis and Experimental Protocols

While the original synthesis report remains elusive, a plausible and efficient method for the preparation of this compound is the amidation of a phenylacetate (B1230308) ester with ethanolamine (B43304). This reaction is a standard procedure for forming amides and is known to proceed with high yields.

Proposed Synthesis: Amidation of Ethyl Phenylacetate

Reaction:

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl phenylacetate (1 equivalent) and a molar excess of ethanolamine (e.g., 2-3 equivalents). The use of excess ethanolamine helps to drive the reaction to completion. A solvent such as ethanol (B145695) can be used, although the reaction can also be run neat.

-

Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, the excess ethanolamine and the ethanol byproduct are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a common method to obtain the pure this compound as a crystalline solid.

-

Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by its melting point.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification of this compound. A representative mass spectrum is available through public databases.

-

Mass Spectrometry (GC-MS): The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to its molecular weight. Common fragmentation patterns would involve the cleavage of the amide bond and the loss of the hydroxyethyl group.

Biological Activity and Potential Applications

There is a lack of specific biological activity data for this compound in the scientific literature. However, the broader class of N-phenylacetamide derivatives has been extensively investigated and has shown a wide range of pharmacological activities.

-

Anticancer Activity: Various substituted N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents.

-

Antitubercular Activity: Certain N-phenylacetamide derivatives have demonstrated activity against Mycobacterium tuberculosis.

-

SIRT2 Inhibition: Some derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various cellular processes and diseases.

The presence of the primary alcohol in this compound offers a site for further chemical modification, allowing for the creation of a library of derivatives that could be screened for various biological activities.

Signaling Pathways

Due to the limited biological research on this compound, there are no known signaling pathways in which this specific compound is involved. Research into the biological effects of this molecule would be required to elucidate any potential mechanisms of action and interactions with cellular signaling cascades.

Future Directions

The existing data on this compound provides a solid foundation for future research. Key areas for further investigation include:

-

Definitive Synthesis and Characterization: A full report on a reproducible, high-yield synthesis and comprehensive spectroscopic characterization would be a valuable contribution to the chemical literature.

-

Biological Screening: A systematic screening of this compound against a panel of biological targets (e.g., enzymes, receptors) could uncover novel activities.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The hydroxyl group provides a convenient handle for the synthesis of a diverse library of derivatives. SAR studies on these derivatives could lead to the identification of compounds with potent and selective biological activities.

Caption: Logical workflow for future research on this compound.

Conclusion

This compound is a simple, yet potentially versatile, chemical entity. While its own discovery and biological profile are not well-documented, its structural relationship to a class of pharmacologically active compounds suggests that it could serve as a valuable starting point for new drug discovery efforts. This guide consolidates the currently available information and proposes avenues for future research that could unlock the therapeutic potential of this and related molecules.

References

Methodological & Application

Application Note and Protocol for the Separation of N-(2-hydroxyethyl)-2-phenylacetamide by Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)-2-phenylacetamide is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and quality control. This document provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of this compound. The described protocol is designed to be robust and reproducible for routine analysis in a laboratory setting.

Reverse-phase chromatography is a widely used technique for the separation of organic molecules. In this method, the stationary phase is non-polar, while the mobile phase is polar. For the analysis of phenylacetamide derivatives, a C18 column is a common choice, providing good retention and separation based on hydrophobicity.[1][2]

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for the successful separation of this compound.

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

Methanol (B129727) (HPLC grade, for sample preparation)

-

0.45 µm syringe filters (e.g., PTFE or nylon)

2. Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (40:60, v/v), isocratic[3] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 214 nm |

| Injection Volume | 10 µL[1] |

| Run Time | 10 minutes |

4. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1 mL of phosphoric acid to 600 mL of HPLC-grade water. Mix well. Add 400 mL of acetonitrile and mix thoroughly. Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up the volume to the mark.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

-

Sample Preparation: Accurately weigh a sample containing this compound. Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation

The performance of the method was evaluated by constructing a calibration curve. The quantitative data, including retention time, peak area, and concentration, are summarized in the table below.

Table 1: Representative Quantitative Data for this compound Analysis

| Parameter | Value |

| Retention Time (min) | ~ 4.5 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

Note: The data presented are representative and may vary between different HPLC systems and laboratories.

Mandatory Visualization

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting

Common issues in reverse-phase HPLC include peak tailing, ghost peaks, and baseline drift. Peak tailing for amide-containing compounds can sometimes be attributed to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[5] Using a modern, end-capped C18 column or adding a small amount of an amine modifier to the mobile phase can mitigate this effect. A noisy or drifting baseline can be caused by an insufficiently degassed mobile phase, system leaks, or a contaminated detector flow cell.[6] Regular system maintenance and the use of high-purity solvents are essential for reliable results.

References

Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate

Application Notes and Protocols for the Synthesis of Mirabegron

Topic: Synthesis of Mirabegron using an N-(2-hydroxyethyl)-2-phenylacetamide derivative as a key intermediate.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mirabegron, marketed under trade names such as Myrbetriq® and Betmiga®, is a potent and selective β3-adrenergic receptor agonist. It is primarily indicated for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] The mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder during the urine storage phase, which increases bladder capacity.[2][3][4]

This document outlines a detailed synthetic protocol for Mirabegron. The synthesis proceeds through a key intermediate, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is structurally related to this compound. This specific route is well-documented and provides a reliable method for obtaining Mirabegron with high purity. The overall synthetic strategy involves three main stages: the synthesis of the key amide intermediate, reduction of the amide and nitro functionalities, and the final coupling reaction to yield Mirabegron.

Data Presentation

The following tables summarize the key transformations and quantitative data for the synthesis of Mirabegron.

Table 1: Synthesis of Key Intermediates

| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Amide Formation | (R)-mandelic acid, 4-nitrophenylethylamine hydrochloride, EDC, HOBt | (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide | ~86% | >99% |

| 2 | Amide Reduction | Borane-tetrahydrofuran complex | (R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol | Not isolated | Not applicable |

| 3 | Nitro Reduction | Palladium on carbon (Pd/C), Hydrogen gas or Ammonium (B1175870) formate (B1220265) | (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol | ~86% | >99% |

Table 2: Synthesis of Mirabegron

| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) |

| 4 | Final Coupling | (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol, 2-aminothiazole-4-yl-acetic acid, EDC.HCl | Mirabegron | ~84.5% | >99.8% |

Experimental Protocols

Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

This protocol describes the formation of the key amide intermediate from (R)-mandelic acid and 4-nitrophenylethylamine hydrochloride.

Materials:

-

(R)-mandelic acid

-

4-nitrophenylethylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (R)-mandelic acid in dichloromethane, add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-nitrophenylethylamine hydrochloride and triethylamine to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide as a solid.

Protocol 2: Synthesis of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol

This protocol details the reduction of both the amide and nitro groups of the intermediate synthesized in Protocol 1. This can be performed as a one-pot procedure.

Materials:

-

(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

-

N,N-diethylaniline borane (B79455) complex (DEANB) or Borane-tetrahydrofuran complex

-

Tetrahydrofuran (B95107) (THF)

-

Palladium on carbon (Pd/C, 10 wt. %) or Pearlman's reagent (Pd(OH)2/C)

-

Methanol

-

Ammonium formate (optional, as a hydrogen donor)

Procedure:

-

Dissolve (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran (THF).

-

Add N,N-diethylaniline borane complex and heat the mixture to reflux for 3-6 hours.

-

Monitor the reduction of the amide group by HPLC.

-

After completion, add toluene and distill off the tetrahydrofuran.

-

In a separate flask, prepare a suspension of Pearlman's reagent in methanol.

-

Gradually add the residue from the previous step to the catalyst suspension at room temperature.

-

Pressurize the reaction vessel with hydrogen gas (or add ammonium formate) and stir vigorously at room temperature until the reduction of the nitro group is complete (as monitored by TLC or HPLC).[2]

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol, which can be further purified or used directly in the next step.

Protocol 3: Synthesis of Mirabegron

This final step involves the coupling of the amino intermediate with 2-(2-aminothiazol-4-yl)acetic acid.

Materials:

-

(R)-2-((4-aminophenylethyl)amino)-1-phenylethanol (or its hydrochloride salt)

-

2-(2-aminothiazol-4-yl)acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Concentrated hydrochloric acid

-

Water

-

n-Butanol

-

Aqueous ammonia (B1221849) solution

Procedure:

-

Prepare a mixed solution of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol hydrochloride, 2-(2-aminothiazol-4-yl)acetic acid, and concentrated hydrochloric acid in water.[5]

-

Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) to the mixture at approximately 28°C and stir for 1-3 hours.[5]

-

Monitor the reaction by HPLC.

-

After the reaction is complete, add n-butanol to the reaction mixture, followed by the addition of an aqueous ammonia solution to basify the mixture.[5]

-

Separate the organic layer and wash it successively with aqueous ammonia and water.[5]

-

Partially concentrate the organic layer under vacuum.

-

Add an anti-solvent like toluene and cool the solution to room temperature to induce crystallization.[6]

-

Filter the solid, wash with toluene, and dry under vacuum to obtain Mirabegron.[5][6]

Visualizations

Mirabegron Synthesis Workflow

Caption: Overall workflow for the synthesis of Mirabegron.

Mirabegron Signaling Pathway

Caption: Signaling pathway of Mirabegron in bladder muscle cells.[3]

References

- 1. (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride | 521284-22-0 | FA156821 [biosynth.com]

- 2. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 3. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]

- 4. apicule.com [apicule.com]

- 5. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: Acylation of N-(2-hydroxyethyl)-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acylation of the primary hydroxyl group of N-(2-hydroxyethyl)-2-phenylacetamide. This reaction is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The protocol described herein utilizes acetic anhydride (B1165640) as the acylating agent in the presence of a base catalyst.

Quantitative Data Summary

While specific yield and kinetic data for the acylation of this compound are not extensively reported in the literature, the following table presents representative data based on similar acylation reactions of primary alcohols.[1] Optimization of the presented protocol is recommended to achieve the desired efficiency and purity.

| Parameter | Value | Conditions |

| Reaction Time | 2 - 6 hours | Monitored by TLC |

| Temperature | 80 - 100 °C | |

| Yield | 75 - 90% | Isolated yield after purification |

| Purity | >95% | Determined by NMR and LC-MS |

| Reactant Ratio | 1 : 1.2 : 1.5 | Substrate : Acetic Anhydride : Pyridine (B92270) |

Experimental Protocol: Acetylation of this compound

This protocol details the procedure for the acetylation of the hydroxyl group of this compound using acetic anhydride and pyridine.

Materials:

-

This compound

-

Acetic Anhydride (AChO)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-